molecular formula C8H15NO4 B13490082 (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

Katalognummer: B13490082
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: PYDBCLONBGKGRB-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with dimethylamine, followed by the introduction of the methoxy group through a methylation reaction. The final step usually involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-(dimethylamino)-5-oxopentanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (2S)-2-(methylamino)-5-methoxy-5-oxopentanoic acid: Has a single methyl group on the amino group, which can influence its chemical properties.

    (2S)-2-(dimethylamino)-5-methoxy-4-oxopentanoic acid: The position of the carbonyl group is different, leading to variations in reactivity.

Uniqueness

The presence of both the dimethylamino and methoxy groups in (2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid makes it unique compared to similar compounds

Eigenschaften

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

(2S)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1

InChI-Schlüssel

PYDBCLONBGKGRB-LURJTMIESA-N

Isomerische SMILES

CN(C)[C@@H](CCC(=O)OC)C(=O)O

Kanonische SMILES

CN(C)C(CCC(=O)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.